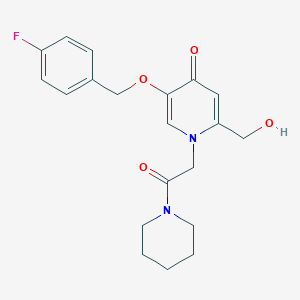

5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one

Description

This compound belongs to the ortho-hydroxypyridinone family, characterized by a pyridin-4(1H)-one core substituted with a hydroxymethyl group at position 2, a 4-fluorobenzyl ether at position 5, and a 2-oxo-2-(piperidin-1-yl)ethyl moiety at position 1. Its synthesis likely involves oxidation and alkylation steps, as seen in analogous compounds (e.g., manganese dioxide oxidation of hydroxymethyl groups to aldehydes, followed by nucleophilic substitution for piperidine incorporation) . The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl and piperidinyl-ethyl-oxo substituents may contribute to iron chelation or protein-targeting interactions, as observed in related ortho-hydroxypyridinones .

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4/c21-16-6-4-15(5-7-16)14-27-19-11-23(17(13-24)10-18(19)25)12-20(26)22-8-2-1-3-9-22/h4-7,10-11,24H,1-3,8-9,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOCNUWFKFNKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one, a pyridone derivative, exhibits significant biological activity that warrants detailed exploration. This compound's structure suggests potential interactions with various biological targets, particularly within the realm of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C21H18F2N2O4 |

| Molecular Weight | 400.382 g/mol |

| IUPAC Name | This compound |

| CAS Number | 946227-66-3 |

The presence of a fluorobenzyl ether group and a piperidine moiety indicates that this compound may have multifaceted interactions in biological systems, potentially influencing pharmacokinetics and pharmacodynamics.

Research indicates that compounds with similar structural frameworks often interact with various biological pathways. The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar derivatives have been shown to inhibit specific enzymes such as phospholipases, which can lead to alterations in lipid metabolism and cellular signaling pathways .

- Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors or other G-protein coupled receptors (GPCRs). Compounds in this class have been noted for their ability to modulate receptor activity, impacting neurotransmission and other physiological responses .

- Antimicrobial Activity : Some related pyridone derivatives exhibit antimicrobial properties, suggesting that this compound could also possess similar effects against bacterial or fungal pathogens.

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of new compounds. For this compound, the following types of assays would be informative:

| Assay Type | Purpose |

|---|---|

| Cytotoxicity Assays | To determine the compound's effect on cell viability across different cancer cell lines. |

| Enzyme Inhibition Assays | To assess the inhibitory effects on specific phospholipases or kinases. |

| Receptor Binding Assays | To evaluate binding affinity to neurotransmitter receptors, particularly those associated with piperidine derivatives. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural differences and inferred properties of compounds analogous to the target molecule:

Key Comparisons:

Benzyloxy Substituents: The 4-fluorobenzyloxy group in the target compound improves metabolic resistance compared to non-halogenated benzyloxy groups (e.g., IIa) . Fluorine’s electronegativity may also enhance binding affinity to hydrophobic pockets in target proteins.

Nitrogen-Containing Side Chains :

- The piperidin-1-yl group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity. In contrast, phenylpiperazinyl () introduces aromaticity and bulk, which may improve receptor selectivity but reduce blood-brain barrier penetration .

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) often exhibit enhanced solubility due to additional hydrogen-bonding sites but may suffer from faster renal clearance.

Core Modifications :

- The pyridin-4(1H)-one core in the target compound is a proven iron chelator, as seen in IIa and IIb . Replacing this core with pyrimidine () or benzimidazole () shifts activity toward enzyme inhibition (e.g., kinases or proteasomes).

Research Findings and Data

While direct data on the target compound (e.g., IC50, logP) are unavailable in the provided evidence, inferences can be drawn:

- Lipophilicity: The 4-fluorobenzyl group increases logP compared to non-fluorinated analogues, enhancing membrane permeability.

- Synthetic Complexity : The target compound requires multi-step synthesis (oxidation, alkylation), similar to IIIa/IIIb in , but with higher complexity due to the piperidinyl-ethyl-oxo moiety.

- Thermodynamic Stability: The hydroxymethyl and oxo groups may participate in intramolecular hydrogen bonding, stabilizing the pyridinone core .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

- Methodological Answer: The synthesis involves multi-step reactions requiring precise control of temperature (60–100°C), solvent selection (e.g., dimethylformamide or ethanol), and stoichiometric ratios of intermediates. Key steps include fluorobenzyl ether formation via nucleophilic substitution and coupling of the piperidinyl-ethyl ketone moiety. Catalysts such as Lewis acids (e.g., ZnCl₂) may enhance yields during cyclization. Reaction times vary between 6–24 hours depending on the step, with purity monitored via TLC or HPLC .

Q. Which analytical techniques are critical for structural confirmation?

- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) is essential for verifying substituent positions and fluorine integration. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared Spectroscopy (IR) identifies functional groups like hydroxymethyl (-CH₂OH) and carbonyl (C=O). Discrepancies in HRMS data (e.g., observed vs. calculated values) should be resolved using complementary methods like X-ray crystallography or 2D NMR (COSY, HSQC) .

Q. How can researchers ensure high purity during purification?

- Methodological Answer: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is standard. For challenging separations, preparative HPLC with a C18 reverse-phase column and acetonitrile/water mobile phase achieves >95% purity. Recrystallization from ethanol or methanol is effective for crystalline intermediates .

Advanced Research Questions

Q. How to address contradictions in spectral data during structural elucidation?

- Methodological Answer: Discrepancies (e.g., unexpected ¹⁹F NMR shifts) may arise from solvent polarity or conformational dynamics. Cross-validate using computational modeling (DFT calculations for NMR chemical shifts) or variable-temperature NMR to detect tautomerism. For HRMS anomalies, isotopic pattern analysis and fragmentation studies (MS/MS) clarify adduct formation or degradation .

Q. What strategies improve regioselectivity in functionalizing the pyridinone core?

- Methodological Answer: Protecting groups (e.g., tert-butyldimethylsilyl for hydroxymethyl) direct reactivity to specific sites. Transition metal catalysts (e.g., Pd/Cu for Sonogashira coupling) enable selective C–H activation. Solvent polarity adjustments (e.g., DMF vs. THF) can stabilize intermediates and favor desired pathways .

Q. How to hypothesize biological targets based on structural features?

- Methodological Answer: The fluorobenzyl and piperidinyl motifs suggest kinase or GPCR interactions. Use molecular docking (AutoDock Vina) against protein databases (PDB) to predict binding affinities. Validate hypotheses with in vitro assays (e.g., enzyme inhibition or radioligand displacement) .

Q. What experimental designs assess compound stability under physiological conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyzing degradation via HPLC.

- Oxidative Stress: Expose to H₂O₂ (0.3% v/v) and monitor by LC-MS for oxidation byproducts.

- Light/Heat: Use ICH guidelines (Q1A) for photostability (ICH Q1B) and thermal stress (40–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.